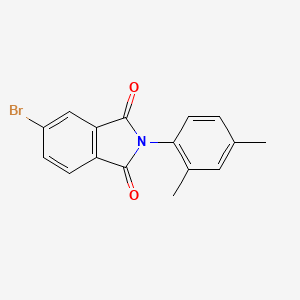![molecular formula C12H13ClF3NO B5870443 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide, also known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. It is a synthetic compound that has been developed for scientific research applications. The compound has been found to have potential therapeutic properties, particularly in the treatment of pain and inflammation.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide involves the activation of CB2 receptors. Activation of these receptors has been shown to have anti-inflammatory and analgesic effects. The compound has also been found to have a low affinity for CB1 receptors, which are predominantly expressed in the central nervous system and have been implicated in the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. The compound has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide is its selectivity for CB2 receptors. This makes it a useful tool for studying the role of these receptors in various biological processes. However, one limitation of the compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are a number of future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of pain and inflammation. Another area of interest is the development of more selective CB2 agonists, which could have fewer side effects than currently available compounds. Finally, there is a need for further research on the mechanism of action of CB2 agonists, which could lead to the development of new therapeutic strategies.
Synthesis Methods
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide involves several steps. The first step is the synthesis of 4-chloro-2-(trifluoromethyl)phenylacetic acid. This is followed by the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-methyl-1-butanol in the presence of a base to yield the final product.
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide has been extensively studied for its potential therapeutic properties. It has been found to have a high affinity for CB2 receptors, which are predominantly expressed in immune cells and have been implicated in the regulation of inflammation and pain.
properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO/c1-7(2)5-11(18)17-10-4-3-8(13)6-9(10)12(14,15)16/h3-4,6-7H,5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPXRUIZPFYHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)
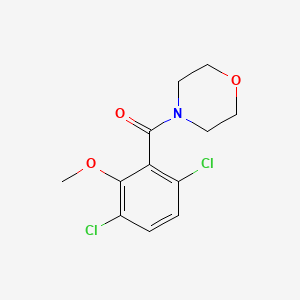

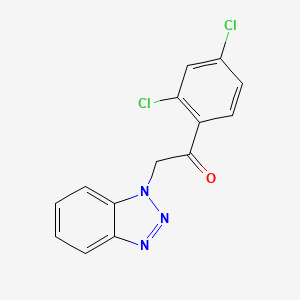

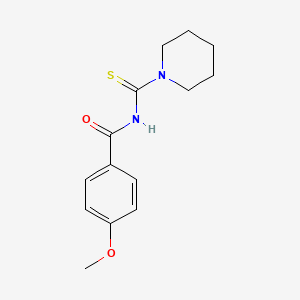
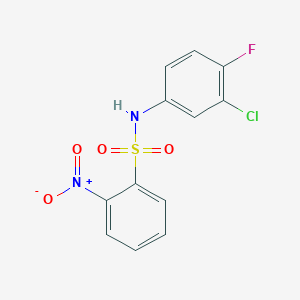

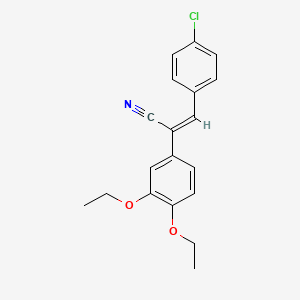
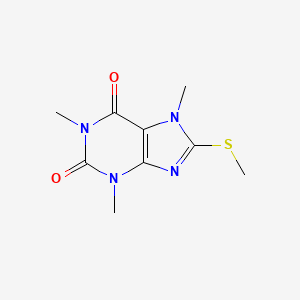
![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)
